2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a triazolothiadiazole moiety, and a benzylacetamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazole ring.
Introduction of the fluorophenoxy group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted onto a phenoxy ring.
Coupling with benzylacetamide: The final step involves coupling the triazolothiadiazole intermediate with benzylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- 2-(2-bromophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- 2-(2-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
Uniqueness
The uniqueness of 2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide lies in the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H14FN5O2S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H14FN5O2S/c19-14-3-1-2-4-15(14)26-10-16(25)20-9-12-5-7-13(8-6-12)17-23-24-11-21-22-18(24)27-17/h1-8,11H,9-10H2,(H,20,25) |
InChI Key |
DYIIAUWPXRXLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)F |
Origin of Product |
United States |
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